molecular formula C11H12F2O4 B13349909 4-(Difluoromethoxy)-3-isopropoxybenzoic acid

4-(Difluoromethoxy)-3-isopropoxybenzoic acid

Cat. No.: B13349909
M. Wt: 246.21 g/mol
InChI Key: KXXUFWHXCJFXHG-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-isopropoxybenzoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of difluoromethoxy and isopropoxy groups attached to a benzoic acid core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-isopropoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of more efficient catalysts, solvents, and reaction conditions. For example, the use of sodium hydroxide as a base in the O-alkylation step has been shown to be more economical and scalable compared to other bases .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The difluoromethoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding derivatives or reduced to alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester of this compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-3-isopropoxybenzoic acid is unique due to the combination of difluoromethoxy and isopropoxy groups on the benzoic acid core, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H12F2O4

Molecular Weight

246.21 g/mol

IUPAC Name

4-(difluoromethoxy)-3-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H12F2O4/c1-6(2)16-9-5-7(10(14)15)3-4-8(9)17-11(12)13/h3-6,11H,1-2H3,(H,14,15)

InChI Key

KXXUFWHXCJFXHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)O)OC(F)F

Origin of Product

United States

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